molecular formula C16H27N5 B11835965 N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 76781-36-7

N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B11835965
CAS No.: 76781-36-7
M. Wt: 289.42 g/mol
InChI Key: VQYBQOWPNOIVRF-UHFFFAOYSA-N
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Description

N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine is a synthetic organic compound designed for pharmaceutical and biological research. Its structure incorporates a 5,6,7,8-tetrahydroquinazolin-4-amine core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The molecule is further functionalized with a piperazine ring and an N-butyl side chain; these substituents are common in drug discovery for their ability to fine-tune properties like solubility, bioavailability, and receptor binding affinity . Compounds based on the tetrahydroquinoline and quinazoline structural classes have been investigated for a range of therapeutic applications. Published research on related analogs indicates potential interest in these classes for their biological activities, which may include anticancer properties . The piperazine moiety, in particular, is a privileged structure in pharmacology and is found in molecules with a broad spectrum of activities, underscoring the research value of this compound . This product is intended for use in exploratory studies, including but not limited to, target identification, mechanism of action studies, and as a building block in synthetic chemistry. It is supplied as a high-purity material to ensure consistent results in your experimental workflows. This chemical is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

76781-36-7

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

N-butyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C16H27N5/c1-2-3-8-18-15-13-6-4-5-7-14(13)19-16(20-15)21-11-9-17-10-12-21/h17H,2-12H2,1H3,(H,18,19,20)

InChI Key

VQYBQOWPNOIVRF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1CCCC2)N3CCNCC3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with the preparation of 2-methylthio-5,6,7,8-tetrahydroquinazolin-4-amine, which undergoes nucleophilic displacement. Piperazine reacts with the 2-methylthio intermediate in refluxing ethanol, replacing the methylthio group to form 2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine. Subsequent N-alkylation with n-butyl bromide or iodide introduces the butyl group at the 4-position.

Optimization and Yield

Key parameters include:

  • Solvent : Ethanol or dimethylformamide (DMF) for improved solubility.

  • Temperature : 80–100°C for 12–24 hours.

  • Base : Triethylamine or sodium hydride to deprotonate intermediates.
    The final yield after purification by column chromatography ranges from 45% to 60%.

Modern Approaches Using α-Aminoamidines

Recent advancements leverage α-aminoamidines for constructing the tetrahydroquinazoline core. A 2022 study demonstrated the use of bis-benzylidene cyclohexanones and α-aminoamidines under mild conditions.

Stepwise Functionalization

  • Core Formation : Bis-benzylidene cyclohexanone reacts with tert-butyl (2-aminoethyl)carbamate in DMF at 50°C, forming the tetrahydroquinazoline scaffold.

  • Piperazine Introduction : The tert-butyl carbamate (Boc) group is cleaved with HCl/MeOH, exposing a primary amine for coupling with piperazine.

  • N-Alkylation : n-Butylamine is introduced via reductive amination or direct alkylation using K2CO3 in acetonitrile.

Advantages Over Classical Methods

  • Yield Improvement : 70–85% yield due to reduced side reactions.

  • Milder Conditions : Reactions proceed at 40–60°C without strong bases.

Protection-Deprotection Strategies in Synthesis

Protective groups mitigate side reactions during sequential functionalization.

Boc Protection

  • Step 1 : The tetrahydroquinazoline amine is protected with di-tert-butyl dicarbonate (Boc2O) in THF.

  • Step 2 : Piperazine is introduced via SNAr or alkylation.

  • Step 3 : Boc removal with TFA/CH2Cl2 (1:1) restores the free amine for N-butyl addition.

TBDMS Protection

In multistep syntheses, silicon-based protecting groups (e.g., TBDMS) shield hydroxyl or amine groups during piperazine coupling. Deprotection with tetrabutylammonium fluoride (TBAF) affords the final product.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Classical Cyclocondensation45–6080–100SimplicityLow yield, harsh conditions
α-Aminoamidine Route70–8540–60High yield, mild conditionsRequires Boc protection
Suzuki Coupling80–90100–120Versatility for substitutionsCostly catalysts

Scale-Up and Industrial Considerations

Solvent Selection

  • Ethanol : Preferred for low-cost, green chemistry.

  • DMF : Enhances reaction rates but requires rigorous purification.

Catalytic Efficiency

Palladium catalysts (e.g., Pd(PPh3)4) enable gram-scale synthesis but necessitate ligand optimization to reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the piperazine ring.

Scientific Research Applications

Chemical Properties and Structure

N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine is characterized by its unique molecular structure which contributes to its biological activity. The compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties.

Pharmacological Applications

2.1 Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine-containing compounds demonstrate efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The structural modifications in these compounds can enhance their potency and selectivity against specific pathogens .

2.2 Anticancer Properties

This compound is being investigated for its potential anticancer effects. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. For example, hybrids containing piperazine and quinazoline moieties have shown cytotoxic activity against various human cancer cell lines .

Case Studies

4.1 Study on Antimycobacterial Activity

A study published in PMC highlighted the synthesis of novel piperazine derivatives that were tested against M. tuberculosis. The results showed that certain structural features were crucial for enhancing antimicrobial activity. The compound demonstrated promising results with a minimum inhibitory concentration (MIC) indicating effective suppression of bacterial growth .

4.2 Evaluation of Anticancer Activity

Another study focused on the anticancer potential of similar compounds revealed that modifications to the piperazine ring significantly impacted their cytotoxicity against breast and colon cancer cells. The findings suggested that N-butyl substitution could enhance the interaction with cellular targets involved in cancer progression .

Data Summary

Application Activity Reference
AntimicrobialEffective against M. tuberculosis
AnticancerInduces apoptosis in cancer cells
Mechanism of ActionModulates signaling pathways

Mechanism of Action

The mechanism of action of N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and cellular components, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Key Research Findings and Implications

  • The piperazine moiety in the target compound offers a balance of solubility and target engagement, making it a promising scaffold for further optimization.
  • Butylthio derivatives () highlight the importance of electronegative substituents for antibacterial activity, though they may suffer from stability issues.
  • Synthetic efficiency of one-pot MCRs () vs. stepwise methods () must be weighed against yield and purity requirements.

Biological Activity

N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C13H19N3
Molecular Weight: 217.31 g/mol
CAS Number: 1207671-23-5
SMILES Notation: C1CCC2=C(C1)C=CC(=N2)N3CCNCC3

The compound features a tetrahydroquinazoline core with a piperazine moiety, which is known to enhance biological activity through various mechanisms.

1. Antitumor Activity

Recent studies have demonstrated that compounds similar to N-butyl derivatives exhibit promising antitumor properties. For instance, the IC50 values for various piperazine derivatives were reported in the range of 34.31–42.30 µM across different tumor cell lines (e.g., MDA-MB 231 and U-87 MG) . This suggests that this compound may also exhibit significant cytotoxicity against cancer cells.

CompoundCell LineIC50 (µM)
Compound 6MDA-MB 23134.31
Compound 7cU-87 MG38.29
ABZ (Reference)MDA-MB 23183.1
ABZ (Reference)U-87 MG40.59

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on piperazine derivatives has shown that modifications can lead to enhanced activity against various pathogens. For example, certain piperazine-containing compounds demonstrated significant antibacterial effects against Gram-positive bacteria .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Tubulin Polymerization: Similar compounds have been shown to interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest .
  • Induction of Apoptosis: Cytotoxicity studies indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antitumor Activity:
    A series of piperazine derivatives were synthesized and tested for their antitumor activity against several cancer cell lines. The study highlighted that modifications on the piperazine ring significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Antibacterial Evaluation:
    A comparative study evaluated the antibacterial efficacy of various piperazine derivatives against common bacterial strains. The findings indicated that some derivatives exhibited higher potency than standard antibiotics .

Q & A

Q. How are metabolic pathways of this compound elucidated in hepatocyte models?

  • Incubate with human liver microsomes (HLMs) and identify metabolites via LC-QTOF-MS. Major pathways include N-dealkylation (piperazine ring) and hydroxylation (tetrahydroquinazoline) .

Data Contradiction Analysis

  • Example Conflict : A study reports dopamine D2 antagonism (IC₅₀ = 50 nM), while another shows no activity.
    • Resolution : Differences in assay systems (e.g., transfected CHO cells vs. native neuronal membranes) may explain variability. Replicate studies using standardized protocols (e.g., NIH Psychoactive Drug Screening Program) .

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